molecular formula C14H18FNO B2586307 1-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287318-61-8

1-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No. B2586307
CAS RN: 2287318-61-8
M. Wt: 235.302
InChI Key: SWWULNJYFFIIGR-UHFFFAOYSA-N
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Description

1-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is a novel compound that has been extensively studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential to modulate various biological pathways.

Mechanism of Action

The mechanism of action of 1-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is complex and not fully understood. However, it is known to modulate the activity of several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. These include changes in neurotransmitter release, alterations in synaptic plasticity, and changes in gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is its ability to modulate multiple neurotransmitter systems, making it a potentially useful tool for studying complex neurobiological processes. However, its complex synthesis and limited availability can be a limitation for some research applications.

Future Directions

There are several future directions for research on 1-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine. Some of the most promising areas of research include the development of new therapies for addiction and neurological disorders, as well as the use of this compound as a tool for studying complex neurobiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a novel compound with potential applications in several areas of scientific research. Its unique chemical structure and ability to modulate multiple neurotransmitter systems make it a promising tool for studying complex neurobiological processes. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine involves several steps, including the preparation of starting materials and the use of specialized reagents and conditions. The synthesis is challenging and requires expertise in synthetic organic chemistry.

Scientific Research Applications

1-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been studied for its potential applications in several areas of scientific research. Some of the most promising areas of research include the development of new therapies for neurological disorders, such as Parkinson's disease and Alzheimer's disease, and the treatment of addiction.

properties

IUPAC Name

1-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-16-9-13-6-14(7-13,8-13)11-4-3-10(17-2)5-12(11)15/h3-5,16H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWULNJYFFIIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)C3=C(C=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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